3-Aminopyrrolidin-2-one dihydrochloride
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Overview
Description
3-Aminopyrrolidin-2-one dihydrochloride is a chemical compound with the molecular formula C4H10N2O·2HCl. It is a derivative of pyrrolidinone, a five-membered lactam, and is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopyrrolidin-2-one dihydrochloride typically involves the amination and cyclization of functionalized acyclic substrates. One common method includes the oxidation of pyrrolidine derivatives . Another approach involves the ring expansion of β-lactams or cyclopropylamides .
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may involve the use of specific oxidants and additives to achieve the desired product selectively .
Chemical Reactions Analysis
Types of Reactions: 3-Aminopyrrolidin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids and other oxidized products.
Reduction: Formation of reduced amine derivatives.
Substitution: Introduction of different functional groups at specific positions on the pyrrolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidants include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed.
Major Products: The major products formed from these reactions include various substituted pyrrolidinones, carboxylic acids, and amine derivatives .
Scientific Research Applications
3-Aminopyrrolidin-2-one dihydrochloride is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 3-Aminopyrrolidin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
- 3-Aminopyrrolidine dihydrochloride
- 3-Aminopiperidin-2-one
- 4-Aminopiperidine
- 2-Aminopyridine
Comparison: 3-Aminopyrrolidin-2-one dihydrochloride is unique due to its specific structural features and reactivity. Compared to 3-Aminopyrrolidine dihydrochloride, it has a more rigid ring structure, which can influence its binding affinity and selectivity in biochemical applications. 3-Aminopiperidin-2-one and 4-Aminopiperidine have different ring sizes, affecting their chemical properties and uses. 2-Aminopyridine, while similar in some respects, has a different heterocyclic structure, leading to distinct reactivity and applications .
Properties
Molecular Formula |
C4H10Cl2N2O |
---|---|
Molecular Weight |
173.04 g/mol |
IUPAC Name |
3-aminopyrrolidin-2-one;dihydrochloride |
InChI |
InChI=1S/C4H8N2O.2ClH/c5-3-1-2-6-4(3)7;;/h3H,1-2,5H2,(H,6,7);2*1H |
InChI Key |
NSTZYOMKSDKDPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C1N.Cl.Cl |
Origin of Product |
United States |
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